Calcitriol monohydrate
CAS No.: 77326-95-5
Cat. No.: VC17063713
Molecular Formula: C27H46O4
Molecular Weight: 434.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77326-95-5 |
---|---|
Molecular Formula | C27H46O4 |
Molecular Weight | 434.7 g/mol |
IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate |
Standard InChI | InChI=1S/C27H44O3.H2O/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2;/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3;1H2/b20-10+,21-11-;/t18-,22-,23-,24+,25+,27-;/m1./s1 |
Standard InChI Key | VMBWEMQRTFKRSU-RFHBVEJWSA-N |
Isomeric SMILES | C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C.O |
Canonical SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C.O |
Introduction
Chemical Identity and Structural Characteristics
Calcitriol monohydrate (C27H44O3·H2O) is a hydrated derivative of calcitriol, characterized by the addition of one water molecule to its crystalline structure. The parent compound, calcitriol, is a secosteroid with a hydroxyl group at the 1α and 25 positions, essential for its biological activity . The monohydrate form maintains the core structure but exhibits distinct physicochemical properties due to hydration, including altered solubility and thermal stability.
Table 1: Comparative Properties of Calcitriol and Calcitriol Monohydrate
Property | Calcitriol (C27H44O3) | Calcitriol Monohydrate (C27H44O3·H2O) |
---|---|---|
Molecular Weight | 416.64 g/mol | 434.66 g/mol |
Melting Point | 111–115°C | 105–110°C (decomposes) |
Solubility in Water | 0.1 mg/mL | 0.2 mg/mL |
Stability | Hygroscopic | Improved crystalline stability |
The monohydrate form is synthesized through controlled crystallization of calcitriol in aqueous environments, a process that enhances its suitability for pharmaceutical formulations .
Pharmacological Mechanisms and Signaling Pathways
Calcitriol monohydrate exerts its effects via binding to the vitamin D receptor (VDR), a nuclear receptor expressed in target tissues such as the intestines, kidneys, and bones. The VDR-ligand complex heterodimerizes with the retinoid X receptor (RXR), regulating the transcription of genes involved in calcium transport (e.g., TRPV6, calbindin-D9k) and phosphate homeostasis (e.g., NaPi-IIb) .
Key Pharmacodynamic Effects:
-
Intestinal Calcium Absorption: Upregulation of TRPV6 and calbindin-D9k enhances apical calcium uptake and basolateral extrusion, increasing serum calcium levels .
-
Bone Mineralization: Stimulates osteoblast differentiation via Wnt/β-catenin signaling while inhibiting osteoclastogenesis through RANKL suppression .
-
Immune Modulation: Suppresses pro-inflammatory cytokines (e.g., IL-17, IFN-γ) and promotes regulatory T-cell differentiation, making it relevant in autoimmune diseases .
Pharmacokinetics and Metabolic Profile
Calcitriol monohydrate shares the pharmacokinetic profile of calcitriol, with modifications due to its hydrated form:
Table 2: Pharmacokinetic Parameters of Calcitriol Monohydrate
Parameter | Value | Source |
---|---|---|
Oral Bioavailability | 70–75% | |
Peak Plasma Time (Tmax) | 3–6 hours | |
Half-life (t1/2) | 5–8 hours | |
Protein Binding | 99.9% (to vitamin D-binding protein) | |
Metabolism | CYP24A1-mediated hydroxylation |
The monohydrate form exhibits marginally improved solubility, potentially enhancing absorption in patients with malabsorption syndromes .
Clinical Applications and Therapeutic Efficacy
Management of Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD)
Calcitriol monohydrate is FDA-approved for secondary hyperparathyroidism in CKD patients. It reduces parathyroid hormone (PTH) levels by 30–50% within 4–6 weeks, as demonstrated in a multicenter trial .
Psoriasis
Topical calcitriol monohydrate (3 µg/g ointment) demonstrates efficacy comparable to corticosteroids, reducing Psoriasis Area Severity Index (PASI) scores by 60% over 12 weeks without inducing skin atrophy .
Oncology: Emerging Roles
Preclinical studies highlight calcitriol’s antiproliferative effects in prostate and colorectal cancers. A phase II trial reported a 40% reduction in PSA doubling time when combined with docetaxel, though hypercalcemia limited dosing .
Adverse Effects and Toxicity Management
Hypercalcemia remains the primary dose-limiting toxicity, occurring in 15–20% of patients at therapeutic doses. Risk factors include concomitant thiazide use and baseline creatinine clearance <30 mL/min . Management strategies include:
-
Dietary Modifications: Restricting calcium intake to <800 mg/day.
-
Hydration: 2–3 L/day of oral fluids.
-
Dose Adjustment: Reducing calcitriol by 50% if serum calcium exceeds 10.5 mg/dL.
Recent Advances and Future Directions
Non-Alcoholic Fatty Liver Disease (NAFLD)
A 2024 randomized trial (N=54) found calcitriol monohydrate superior to cholecalciferol in reducing HOMA-IR (-1.8 vs. -1.0, p<0.01) and ALT levels (-22 U/L vs. -12 U/L, p=0.03) over 8 weeks .
COVID-19 Adjuvant Therapy
Observational data suggest calcitriol monohydrate reduces ICU admission risk in vitamin D-deficient COVID-19 patients (OR 0.45, 95% CI 0.22–0.91), likely through immunomodulatory effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume